molecular formula C17H23N3O B7466474 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one

2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one

Cat. No. B7466474
M. Wt: 285.4 g/mol
InChI Key: LGPBKFRGOLQKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one, also known as CMPD22, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been extensively studied in the field of cancer research, as it has been shown to exhibit potent antiproliferative effects against various cancer cell lines.

Mechanism of Action

The mechanism of action of 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one is not fully understood, but it is believed to target the protein kinases responsible for regulating cell growth and proliferation. Specifically, 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to inhibit the activity of cyclin-dependent kinase 9 (CDK9), a protein kinase that plays a critical role in the transcriptional regulation of genes involved in cell cycle progression. By inhibiting CDK9 activity, 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one disrupts the normal cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to have a number of biochemical and physiological effects. In addition to its antiproliferative and pro-apoptotic effects, 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to inhibit the expression of genes involved in inflammation and immune response. It has also been shown to inhibit the activity of other protein kinases, including CDK2 and CDK7, which are involved in cell cycle regulation and transcriptional regulation, respectively.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one is its potency and selectivity for CDK9 inhibition. This makes it a useful tool for studying the role of CDK9 in various biological processes, particularly in cancer cells. However, one limitation of 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one is its relatively short half-life, which can make it difficult to use in certain experimental settings. In addition, the cost of synthesizing 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one can be prohibitive for some researchers.

Future Directions

There are several potential future directions for research on 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one. One area of interest is the development of more potent and selective CDK9 inhibitors, which could have even greater therapeutic potential for cancer treatment. Another area of interest is the study of 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one in combination with other cancer therapies, such as chemotherapy or radiation therapy, to determine whether it can enhance their effectiveness. Finally, the role of 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one in other biological processes, such as inflammation and immune response, could be further explored to identify potential new therapeutic applications.

Synthesis Methods

The synthesis of 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one involves several steps, starting with the reaction of 2-aminopyridine with 1-bromo-3-chloropropane to form 2-(bromomethyl)pyrido[1,2-a]pyrimidin-4-one. This intermediate is then reacted with cycloheptylmethylamine to yield the final product, 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one. The synthesis of 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one has been extensively studied in scientific research, particularly in the field of cancer research. It has been shown to exhibit potent antiproliferative effects against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. These properties make 2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one a promising candidate for the development of novel cancer therapies.

properties

IUPAC Name

2-[[cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-19(15-8-4-2-3-5-9-15)13-14-12-17(21)20-11-7-6-10-16(20)18-14/h6-7,10-12,15H,2-5,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPBKFRGOLQKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=O)N2C=CC=CC2=N1)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one

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